![molecular formula C21H20ClN3O2 B2544225 7-(1,3-Benzodioxol-5-yl)-3-[(4-benzylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine CAS No. 1251674-11-9](/img/structure/B2544225.png)
7-(1,3-Benzodioxol-5-yl)-3-[(4-benzylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound 7-(1,3-Benzodioxol-5-yl)-3-[(4-benzylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its broad spectrum of biological activities and importance in medicinal chemistry. Pyrazolo[1,5-a]pyrimidine derivatives are purine analogs that have been extensively studied for their potential in drug development and materials science due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the reaction of 3(5)-aminopyrazoles with 1,3-biselectrophilic reagents. A regioselective synthesis method has been developed for 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, which could potentially be adapted for the synthesis of the compound . This method utilizes controlled microwave heating conditions and has been shown to yield high purity products . Additionally, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides has been studied, which involves the preparation of intermediates that could be further modified to introduce the desired 1,3-benzodioxol-5-yl and 4-benzylpiperazin-1-ylcarbonyl groups .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by a planar pyrazolopyrimidine ring system. The spatial arrangement and dihedral angles between the rings can significantly influence the compound's biological activity and binding affinity. For instance, a related compound, 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, crystallizes in a specific space group with a dihedral angle of 42.3° between the pyrazolopyrimidine ring system and the benzene ring . This information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of new pharmacologically active compounds. For example, 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines have been used as intermediates for the synthesis of tricyclic derivatives with potential affinity for the central benzodiazepine receptor . These reactions often involve the use of catalysts, such as palladium, and can lead to the formation of mixtures of products, which are then separated and identified .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrazolopyrimidine core. These properties are critical for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For instance, the introduction of a benzodioxolyl group may affect the lipophilicity of the compound, which in turn can influence its ability to cross biological membranes .
properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-17(22)8-7-15-20(13)24-18-9-10-25(11-16(18)21(15)27)12-19(26)23-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINDCMMFAOJANX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1,3-Benzodioxol-5-yl)-3-[(4-benzylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine |
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